molecular formula C11H17ClN2O4S B385394 6-chloro-N,N-bis(2-methoxyethyl)pyridine-3-sulfonamide CAS No. 622801-51-8

6-chloro-N,N-bis(2-methoxyethyl)pyridine-3-sulfonamide

Cat. No.: B385394
CAS No.: 622801-51-8
M. Wt: 308.78g/mol
InChI Key: YDLKBAYEVYIHCM-UHFFFAOYSA-N
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Description

6-chloro-N,N-bis(2-methoxyethyl)pyridine-3-sulfonamide is a chemical compound characterized by the presence of a chloro group at the 6th position of the pyridine ring, two methoxyethyl groups attached to the nitrogen atom, and a sulfonamide group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-bis(2-methoxyethyl)pyridine-3-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine-3-sulfonyl chloride and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

    Procedure: The 6-chloropyridine-3-sulfonyl chloride is added to a solution of 2-methoxyethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours to ensure complete reaction.

    Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-bis(2-methoxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide or sulfur trioxide.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or sulfur trioxide in pyridine at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (e.g., 0°C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of primary amines.

Scientific Research Applications

6-chloro-N,N-bis(2-methoxyethyl)pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study the interactions of sulfonamide-containing compounds with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-bis(2-methoxyethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the chloro and methoxyethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
  • 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
  • 6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Uniqueness

6-chloro-N,N-bis(2-methoxyethyl)pyridine-3-sulfonamide is unique due to the presence of two methoxyethyl groups attached to the nitrogen atom, which can significantly influence its chemical reactivity and biological activity. The sulfonamide group also imparts distinct properties, such as the ability to form strong hydrogen bonds and participate in various chemical transformations.

Properties

CAS No.

622801-51-8

Molecular Formula

C11H17ClN2O4S

Molecular Weight

308.78g/mol

IUPAC Name

6-chloro-N,N-bis(2-methoxyethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C11H17ClN2O4S/c1-17-7-5-14(6-8-18-2)19(15,16)10-3-4-11(12)13-9-10/h3-4,9H,5-8H2,1-2H3

InChI Key

YDLKBAYEVYIHCM-UHFFFAOYSA-N

SMILES

COCCN(CCOC)S(=O)(=O)C1=CN=C(C=C1)Cl

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CN=C(C=C1)Cl

solubility

45.3 [ug/mL]

Origin of Product

United States

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